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Compound of Interest

Compound Name: Enlimomab

Cat. No.: B1176203 Get Quote

Technical Support Center: Enlimomab
Welcome to the technical support center for Enlimomab. This resource is designed for

researchers, scientists, and drug development professionals to troubleshoot issues related to

the in vivo efficacy of Enlimomab and similar anti-ICAM-1 murine monoclonal antibodies.

Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with

Enlimomab, providing potential causes and actionable solutions.

Question: My in vivo results with Enlimomab do not replicate the promising in vitro data. What

are the potential reasons for this discrepancy?

Answer:

The discrepancy between in vitro and in vivo results for a murine monoclonal antibody like

Enlimomab can be attributed to several complex biological factors that are not fully

recapitulated in a controlled lab setting. The primary reasons for Enlimomab's lack of in vivo

efficacy, and in some cases, adverse outcomes, are believed to be:

Host Immune Response: The administration of a murine (mouse) antibody to a human or

other non-murine species can elicit an immune response, leading to the production of

Human Anti-Mouse Antibodies (HAMA).[1] These antibodies can neutralize Enlimomab,
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reducing its therapeutic effect, and can also lead to the formation of immune complexes that

may cause adverse effects.

Complement Activation: Enlimomab is an IgG2a murine monoclonal antibody, a subclass

known to activate the complement system in humans.[1] This can lead to an inflammatory

response that may counteract the intended anti-inflammatory effect of blocking ICAM-1.

Neutrophil Activation: Paradoxically, while Enlimomab is designed to block leukocyte

adhesion, it has been shown to activate neutrophils. This activation can lead to an increased

expression of other adhesion molecules and the release of inflammatory mediators,

potentially worsening the inflammatory condition.

Redundancy in Adhesion Pathways: The process of leukocyte adhesion is complex and

involves multiple adhesion molecules. Blocking only ICAM-1 with Enlimomab may not be

sufficient to prevent leukocyte migration, as other adhesion pathways can compensate.

Question: I am observing an unexpected inflammatory response in my animal models treated

with Enlimomab. What could be the cause?

Answer:

An unexpected inflammatory response following Enlimomab administration is a known issue

and is likely due to one or both of the following mechanisms:

Complement-Dependent Cytotoxicity (CDC): The Fc region of the Enlimomab (murine

IgG2a) can be recognized by the recipient's complement system, triggering the classical

complement cascade. This leads to the generation of pro-inflammatory molecules

(anaphylatoxins like C3a and C5a) and the formation of the membrane attack complex

(MAC), which can cause cell lysis and tissue damage.

Neutrophil Activation: Studies have shown that Enlimomab can directly activate neutrophils,

leading to the upregulation of other adhesion molecules like CD11b/CD18 (Mac-1) and a

decrease in L-selectin expression.[2] This activated state can enhance the inflammatory

response, negating the benefit of blocking ICAM-1.

To investigate this, you can perform assays to measure complement activation and neutrophil

activation markers in your experimental subjects.
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Question: How can I determine if my test subjects are developing an immune response to

Enlimomab?

Answer:

To determine if an immune response to Enlimomab is occurring, you should test for the

presence of Human Anti-Mouse Antibodies (HAMA) in the serum of your test subjects. The

development of HAMA is a common cause for the failure of murine monoclonal antibody

therapies in vivo.

You can use an enzyme-linked immunosorbent assay (ELISA) to detect and quantify HAMA. A

detailed protocol for a HAMA ELISA is provided in the "Experimental Protocols" section of this

support center.

Frequently Asked Questions (FAQs)
What is Enlimomab?

Enlimomab is a murine IgG2a monoclonal antibody that targets the human Intercellular

Adhesion Molecule-1 (ICAM-1), also known as CD54.[1] ICAM-1 is a cell surface glycoprotein

that plays a crucial role in the adhesion of leukocytes to the endothelium, a key step in the

inflammatory response. By blocking ICAM-1, Enlimomab was developed with the aim of

preventing leukocyte migration to sites of inflammation.

What were the intended therapeutic applications of Enlimomab?

Enlimomab was investigated for its potential to treat various inflammatory conditions,

including:

Ischemic Stroke: To reduce reperfusion injury caused by the influx of inflammatory cells into

the brain tissue.[3][4][5]

Renal Allograft Rejection: To prevent the rejection of transplanted kidneys by blocking the

adhesion of immune cells to the graft endothelium.[6]

Graft-versus-Host Disease (GvHD): Although not a primary indication for Enlimomab,

related anti-adhesion molecule strategies have been explored for GvHD.
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Why did Enlimomab fail in clinical trials?

Despite promising preclinical data, Enlimomab failed to demonstrate efficacy in human clinical

trials and, in some cases, led to worse outcomes.[1][3][4][5][6] The primary reasons for its

failure are believed to be a combination of its murine origin, which leads to the production of

neutralizing antibodies (HAMA), and its ability to activate the complement system and

neutrophils, which paradoxically can exacerbate inflammation.[1]

Data from Clinical Trials
The following tables summarize the key quantitative data from major clinical trials of

Enlimomab.

Table 1: Enlimomab in Acute Ischemic Stroke[3][4]

Outcome Measure
Enlimomab Group
(n=317)

Placebo Group
(n=308)

p-value

Modified Rankin Scale

Score at Day 90
Worse Outcome Better Outcome 0.004

Symptom-Free

Recovery at Day 90
Fewer Patients More Patients 0.004

Mortality at Day 90 22.2% 16.2% Not Reported

Adverse Events

(Infections and Fever)
Significantly More Significantly Fewer Not Reported

Table 2: Enlimomab in Cadaveric Renal Transplantation[6]
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Outcome Measure Enlimomab Group Placebo Group

Incidence of First Acute

Rejection at 3 Months
45% 39%

Delayed Graft Function 31% 26%

Patient Survival at 1 Year 91% 95%

Graft Survival at 1 Year 84% 89%

Infections 79% 70%

Experimental Protocols
Protocol 1: Detection of Human Anti-Mouse Antibodies
(HAMA) by ELISA
This protocol provides a general method for detecting HAMA in serum samples.

Materials:

96-well ELISA plates

Mouse IgG (for coating)

Patient and control serum samples

HRP-conjugated goat anti-human IgG

TMB substrate

Stop solution (e.g., 2N H₂SO₄)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Blocking buffer (e.g., PBS with 1% BSA)

Plate reader
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Method:

Coating: Coat the wells of a 96-well plate with mouse IgG at a concentration of 1-10 µg/mL in

a suitable coating buffer. Incubate overnight at 4°C.

Washing: Wash the plate three times with wash buffer.

Blocking: Block non-specific binding sites by adding blocking buffer to each well and

incubating for 1-2 hours at room temperature.

Washing: Wash the plate three times with wash buffer.

Sample Incubation: Add diluted patient and control serum samples to the wells and incubate

for 1-2 hours at room temperature.

Washing: Wash the plate five times with wash buffer.

Detection Antibody Incubation: Add HRP-conjugated goat anti-human IgG to each well and

incubate for 1 hour at room temperature.

Washing: Wash the plate five times with wash buffer.

Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30

minutes.

Stopping the Reaction: Stop the reaction by adding the stop solution.

Reading: Read the absorbance at 450 nm using a plate reader.

Protocol 2: In Vitro Complement Activation Assay
This protocol outlines a method to assess whether a monoclonal antibody activates the

complement cascade.

Materials:

Normal human serum (as a source of complement)

Test monoclonal antibody (e.g., Enlimomab)
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Positive control (e.g., heat-aggregated IgG)

Negative control (e.g., buffer)

ELISA kit for C3a or C5a

96-well plates

Method:

Sample Preparation: Prepare dilutions of your test antibody, positive control, and negative

control.

Incubation with Serum: Incubate the prepared samples with normal human serum at 37°C for

30-60 minutes to allow for complement activation.

Stopping the Reaction: Stop the reaction by adding a chelating agent like EDTA.

Measurement of Anaphylatoxins: Use a commercially available ELISA kit to measure the

levels of C3a or C5a in the serum samples according to the manufacturer's instructions.

Analysis: Compare the levels of C3a or C5a in the samples treated with your test antibody to

the positive and negative controls. A significant increase in C3a or C5a indicates

complement activation.

Protocol 3: Neutrophil Activation Assay by Flow
Cytometry
This protocol describes how to assess neutrophil activation by measuring the surface

expression of CD11b and L-selectin.

Materials:

Freshly isolated human neutrophils

Test monoclonal antibody (e.g., Enlimomab)

Positive control (e.g., fMLP)
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Negative control (e.g., buffer)

Fluorochrome-conjugated antibodies against human CD11b and L-selectin (CD62L)

FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Flow cytometer

Method:

Neutrophil Isolation: Isolate neutrophils from fresh human blood using a density gradient

centrifugation method.

Stimulation: Incubate the isolated neutrophils with the test antibody, positive control, or

negative control for a defined period (e.g., 15-30 minutes) at 37°C.

Staining: Wash the cells with cold FACS buffer and then stain with fluorochrome-conjugated

anti-CD11b and anti-L-selectin antibodies for 30 minutes on ice in the dark.

Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.

Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

Analysis: Analyze the mean fluorescence intensity (MFI) of CD11b and L-selectin on the

neutrophil population. An increase in CD11b MFI and a decrease in L-selectin MFI are

indicative of neutrophil activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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